2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Overview
Description
2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, or BNMP, is a synthetic compound that has been used in a variety of scientific research applications. It is an alkyl amine that has been used in a variety of chemical synthesis and pharmaceutical applications. BNMP is an important compound for the development of new drugs and other medical treatments.
Scientific Research Applications
Synthesis and Characterization
2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures through various chemical transformations. For instance, it has been employed in palladium-catalyzed three-component cyclization reactions, demonstrating its utility in the formation of cyclic compounds such as 2-anilinohydroisoindoline-1,3-diones under carbon monoxide pressure. This exemplifies its role in facilitating carbonylative cyclization processes, contributing significantly to the development of novel organic compounds with potential applications in various fields including pharmaceuticals and materials science (Il Yoon & C. Cho, 2015).
Catalysis and Reactions
The compound also exhibits reactivity that is advantageous for synthetic strategies, including reactions with dimethyl malonate and methyl acetoacetate. These reactions highlight its role as a synthetic equivalent, facilitating nucleophilic attacks and leading to the formation of Michael adducts and other key intermediates in organic synthesis. Such reactivity underscores the importance of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene in the development of new synthetic methodologies that can provide access to a wide array of functionalized molecules (V. Vasin et al., 2016).
properties
IUPAC Name |
N-(2-bromoprop-2-enyl)-N-methylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN/c1-9(11)8-12(2)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISAVNHRYOWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=C)Br)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218157 | |
Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene | |
CAS RN |
1306746-96-2 | |
Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306746-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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